![molecular formula C14H20N2O2 B13966378 [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its biphenyl structure with two methoxy groups and two amine groups attached to the biphenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- typically involves the reaction of 2,2’-dimethoxybiphenyl with appropriate amine sources under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl core . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- has several applications in scientific research:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethoxybiphenyl: A precursor in the synthesis of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-.
SPhos: A related compound used as a ligand in palladium-catalyzed reactions.
BrettPhos: Another phosphine ligand with similar applications in cross-coupling reactions.
Uniqueness
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- is unique due to its specific combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5,5-dimethoxy-4-phenylcyclohex-3-ene-1,1-diamine |
InChI |
InChI=1S/C14H20N2O2/c1-17-14(18-2)10-13(15,16)9-8-12(14)11-6-4-3-5-7-11/h3-8H,9-10,15-16H2,1-2H3 |
InChI Key |
YPEFNDLGZNMYSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(CC=C1C2=CC=CC=C2)(N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


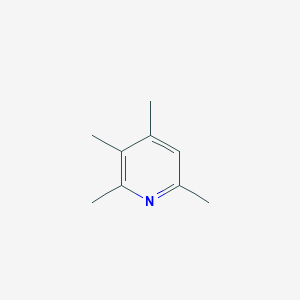
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
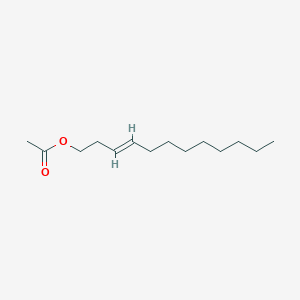
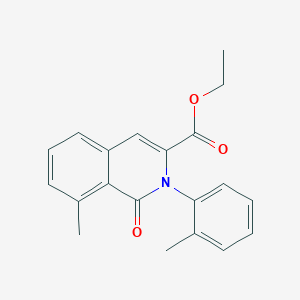
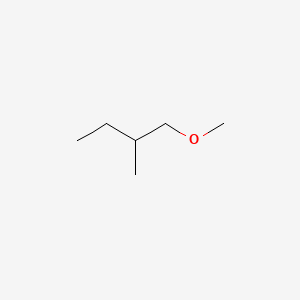
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
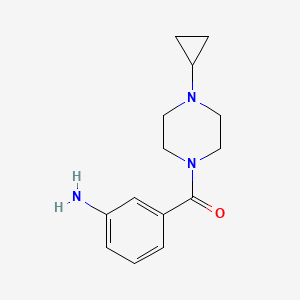
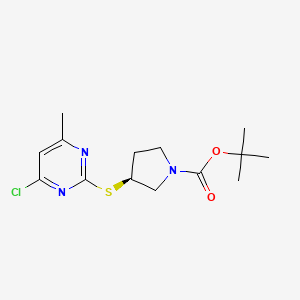
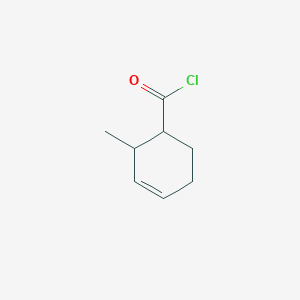

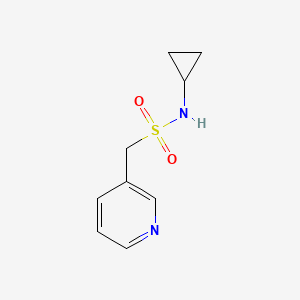
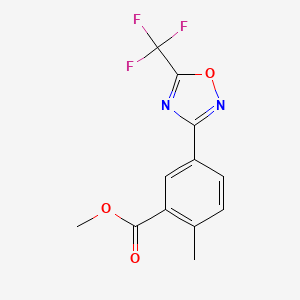
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

